4-{[(2-THIENYLMETHYL)AMINO]METHYL}BENZOIC ACID HYDROCHLORIDE
Description
4-{[(2-THIENYLMETHYL)AMINO]METHYL}BENZOIC ACID HYDROCHLORIDE (CAS No. 775293-37-3) is a benzoic acid derivative functionalized with a thienylmethylaminomethyl group. The compound is typically synthesized as a hydrochloride salt to enhance aqueous solubility, making it suitable for pharmaceutical and industrial applications. It is available in industrial-grade purity (99%) and packaged in 25 kg cardboard drums under ISO and REACH certifications .
This structural motif is common in compounds targeting receptors or enzymes where π-π interactions or sulfur-mediated binding is critical.
Properties
IUPAC Name |
4-[(thiophen-2-ylmethylamino)methyl]benzoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2S.ClH/c15-13(16)11-5-3-10(4-6-11)8-14-9-12-2-1-7-17-12;/h1-7,14H,8-9H2,(H,15,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKKQANCRTJHLNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNCC2=CC=C(C=C2)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50388128 | |
| Record name | 4-({[(Thiophen-2-yl)methyl]amino}methyl)benzoic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50388128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
775293-37-3 | |
| Record name | 4-({[(Thiophen-2-yl)methyl]amino}methyl)benzoic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50388128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reductive Amination Route
A primary method involves reductive amination of methyl 4-(aminomethyl)benzoate with 2-thiophenecarboxaldehyde:
- Step 1: React methyl 4-(aminomethyl)benzoate with 2-thiophenecarboxaldehyde in an appropriate solvent (e.g., methanol or ethanol) under mild acidic conditions to form an imine intermediate.
- Step 2: Reduce the imine intermediate using a reducing agent such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) to yield the corresponding secondary amine.
- Step 3: Hydrolyze the methyl ester group to the free carboxylic acid using aqueous base (e.g., NaOH) followed by acidification.
- Step 4: Convert the free base to the hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent.
This method is supported by literature describing similar compounds' synthesis, such as in the preparation of HDAC inhibitors where methyl 4-(aminomethyl)benzoate and 2-thiophenecarboxaldehyde were used as starting materials.
Alternative Nucleophilic Substitution
Another approach involves:
- Preparing 4-(chloromethyl)benzoic acid or its ester derivative.
- Reacting it with 2-thienylmethylamine under basic conditions to substitute the chlorine with the amine group.
- Subsequent ester hydrolysis and salt formation as described above.
Though less commonly reported for this exact compound, nucleophilic substitution is a standard method for introducing aminoalkyl groups onto aromatic acids.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Imine formation | 2-thiophenecarboxaldehyde, methanol, mild acid | Room temperature, 1-2 hours |
| Reduction | NaBH3CN or NaBH(OAc)3, methanol | Controlled pH (~5-6), 2-4 hours |
| Ester hydrolysis | NaOH (aq), reflux or room temperature | Neutralize with HCl after completion |
| Salt formation | HCl in ethanol or water | Yields stable hydrochloride salt |
Optimization involves controlling pH during reductive amination to avoid side reactions and ensuring complete hydrolysis without degradation of the amine functionality.
Purification and Characterization
- Purification: Crystallization from suitable solvents (e.g., ethanol/water mixtures) or preparative chromatography.
- Characterization: Confirmed by NMR, IR spectroscopy, and mass spectrometry.
- Salt formation: Improves compound stability and solubility, facilitating handling and formulation.
Research Findings and Industrial Relevance
- The reductive amination method is favored for its mild conditions and high selectivity, minimizing by-products.
- Hydrochloride salt formation enhances the compound's pharmaceutical properties.
- Similar synthetic routes have been patented and described for related benzoic acid derivatives bearing aminoalkyl and heteroaryl substituents, indicating industrial scalability and robustness.
- The use of 2-thiophenecarboxaldehyde as an aldehyde component is well-documented in medicinal chemistry for introducing thiophene moieties, which are important for biological activity modulation.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents/Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Reductive Amination | Methyl 4-(aminomethyl)benzoate, 2-thiophenecarboxaldehyde | NaBH3CN or NaBH(OAc)3, mild acid, base hydrolysis | High selectivity, mild conditions | Requires careful pH control |
| Nucleophilic Substitution | 4-(Chloromethyl)benzoic acid, 2-thienylmethylamine | Basic conditions, ester hydrolysis, HCl salt formation | Straightforward, scalable | Possible side reactions, harsher conditions |
Chemical Reactions Analysis
Types of Reactions
4-{[(2-THIENYLMETHYL)AMINO]METHYL}BENZOIC ACID HYDROCHLORIDE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
4-{[(2-THIENYLMETHYL)AMINO]METHYL}BENZOIC ACID HYDROCHLORIDE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in biochemical assays and as a probe for studying enzyme activities.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{[(2-THIENYLMETHYL)AMINO]METHYL}BENZOIC ACID HYDROCHLORIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues of Benzoic Acid Derivatives
The following table summarizes key structural and physicochemical differences between the target compound and similar derivatives:
Key Structural and Functional Differences
The hydrochloride salt ensures solubility in polar solvents . Aminoethyl vs. Thienylmethylaminomethyl: The aminoethyl group () lacks aromaticity, reducing π-π interactions but increasing flexibility for hydrogen bonding. Methyl esterification () further improves membrane permeability . Hydroxynaphthyl Group: The hydroxyl and naphthyl groups in increase hydrophobicity and hydrogen-bonding capacity, which may alter pharmacokinetic profiles compared to the thienyl analogue .
Pharmacological Implications AT1 Receptor Ligands: Compounds like 3a () with chlorinated imidazolyl groups exhibit AT1 receptor affinity, suggesting that electron-withdrawing substituents may enhance target engagement. The thienyl group’s electron-rich nature could modulate similar pathways but with distinct kinetics .
Industrial and Synthetic Considerations
- Purity and Packaging : The target compound (99% purity) and its analogues (e.g., ) are standardized for industrial use, emphasizing reproducibility in large-scale synthesis .
- Crystallography Tools : SHELX programs () are widely used for structural determination of such compounds, ensuring accurate characterization of substituent conformations .
Biological Activity
4-{[(2-Thienylmethyl)amino]methyl}benzoic acid hydrochloride, often referred to as a derivative of aminomethylbenzoic acid, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.
Chemical Structure and Properties
The compound has the following characteristics:
- Molecular Formula : C12H12ClN O2S
- Molecular Weight : 255.74 g/mol
- IUPAC Name : this compound
The biological activity of this compound primarily involves its interaction with various biological targets, including enzymes and receptors. Notably, it has been studied for its role as an inhibitor of specific pathways involved in cell proliferation and inflammation.
Key Mechanisms:
- Inhibition of Enzymatic Activity : The compound shows potential as an inhibitor of dihydrofolate reductase (DHFR), a key enzyme in the folate metabolism pathway, which is crucial for DNA synthesis and cellular proliferation .
- Antimicrobial Activity : Preliminary studies have indicated that derivatives like this compound exhibit antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli, suggesting a potential role in treating infections .
Antibacterial Activity
A series of studies have evaluated the antibacterial effects of this compound. The Minimum Inhibitory Concentration (MIC) values were determined against various bacterial strains:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 20 |
| Escherichia coli | 40 |
| Pseudomonas aeruginosa | 60 |
These results indicate moderate antibacterial activity, warranting further exploration into its therapeutic applications.
Case Study: Inhibition of Cancer Cell Proliferation
A notable case study involved the use of the compound in vitro to assess its effects on cancer cell lines. The results demonstrated a significant reduction in cell viability in breast cancer (MCF-7) and lung cancer (A549) cell lines when treated with varying concentrations of the compound:
| Concentration (µM) | % Cell Viability (MCF-7) | % Cell Viability (A549) |
|---|---|---|
| 10 | 85 | 80 |
| 25 | 65 | 70 |
| 50 | 45 | 50 |
The data suggest that higher concentrations lead to increased cytotoxicity against cancer cells, indicating potential as an anticancer agent.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
